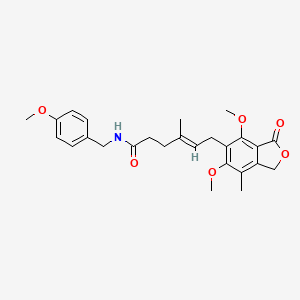![molecular formula C21H22BrN3O2 B15103036 5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15103036.png)
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a piperazine moiety attached to a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as the methylating agents.
Amidation: The carboxamide group is formed through an amidation reaction, where the carboxylic acid derivative of benzofuran is reacted with an amine, such as 2-(4-methylpiperazin-1-yl)aniline, in the presence of a coupling agent like N,N’-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Large-scale production typically requires the use of efficient and scalable reaction conditions, such as continuous flow reactors and automated synthesis platforms. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzofuran ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety. For example, oxidation with hydrogen peroxide (H2O2) or reduction with sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Methylation: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2)
Amidation: N,N’-carbonyldiimidazole (CDI), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Oxidation: Hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Coupling: Boronic acid derivatives, palladium catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-(4-methylpiperazin-1-yl)pyridine
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Phenoxy acetamide derivatives
Uniqueness
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, methyl group, and piperazine moiety in the benzofuran core imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H22BrN3O2 |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
5-bromo-3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22BrN3O2/c1-14-16-13-15(22)7-8-19(16)27-20(14)21(26)23-17-5-3-4-6-18(17)25-11-9-24(2)10-12-25/h3-8,13H,9-12H2,1-2H3,(H,23,26) |
Clé InChI |
ICRJUVCJXSAZNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=CC=C3N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-(2-chloro-9H-purin-6-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B15102954.png)
![2-methoxyethyl 6-methyl-2-oxo-4-[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15102962.png)
![N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15102967.png)
![N-[2-(furan-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B15102992.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15102994.png)
![6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione](/img/structure/B15103000.png)


![Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103018.png)
![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103024.png)
![Tert-butyl {1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperidin-4-yl}carbamate](/img/structure/B15103029.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B15103030.png)
![1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B15103037.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)
